![molecular formula C23H28OSi B2380827 Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane CAS No. 86426-44-0](/img/structure/B2380827.png)
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane
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Description
Scientific Research Applications
Protecting Groups for Silicon
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane may have applications in the field of protecting groups for silicon in synthesis. A study on triorganyl(2,4,6-trimethoxyphenyl)silanes, which contain various acid-labile protecting groups for silicon, demonstrated their use in selective cleavage to obtain chlorosilanes and examined their silylation potential with O-, N-, and S-nucleophiles. These reagents show chemo- and regioselectivity, ease of handling, and produce recyclable byproducts (Popp et al., 2007).
Synthesis of Functional-Group-Substituted Vinylsilanes
The compound also has potential applications in the synthesis of functional-group-substituted vinylsilanes. For instance, acid-catalyzed reactions of related compounds have been used to create (1-trimethylsilylvinyl)sulfides, (1-bromovinyl)silane, and other derivatives, demonstrating regioselective nucleophilic attack (Safa et al., 2011).
Catalytic Dehydrocyclization Applications
In another study, catalytic dehydrocyclization of related dimethyl silanes yielded compounds like 11,11-dimethyl and 8,11,11-trimethyl-6,11-dihydro-11-silabenzo[b]naphtho[2,3-d]thiophenes, which were then oxidized to ketones. This showcases the potential for synthesizing novel organosilicon compounds (Polosin et al., 1989).
Polymerization and Chemical Vapour Deposition
The compound might be relevant in polymerization and chemical vapor deposition processes. For example, ArF laser photolysis of gaseous trimethyl(2-propynyloxy)silane led to the deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbons, highlighting a unique synthesis method for polytrialkylsiloxy-substituted macromolecules (Pola & Morita, 1997).
Oxidative Trifluoropropylation
The compound's derivatives might be useful in oxidative trifluoropropylation reactions. A study on trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with arylaldehydes produced aryl 3,3,3-trifluoropropyl ketones, indicating its potential in synthesizing fluorinated compounds (Ikeda et al., 2013).
properties
IUPAC Name |
trimethyl-(2-naphthalen-2-yl-4-phenylbutan-2-yl)oxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28OSi/c1-23(24-25(2,3)4,17-16-19-10-6-5-7-11-19)22-15-14-20-12-8-9-13-21(20)18-22/h5-15,18H,16-17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKOLIPJNFZXBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C2=CC3=CC=CC=C3C=C2)O[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane |
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